Cas no 2680701-95-3 (3-Acetamido-4-(propan-2-yl)benzoic acid)

3-Acetamido-4-(propan-2-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-acetamido-4-(propan-2-yl)benzoic acid
- 2680701-95-3
- EN300-28274017
- 3-Acetamido-4-(propan-2-yl)benzoic acid
-
- インチ: 1S/C12H15NO3/c1-7(2)10-5-4-9(12(15)16)6-11(10)13-8(3)14/h4-7H,1-3H3,(H,13,14)(H,15,16)
- InChIKey: MBXDFSIPHILPQD-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC(=C(C=1)NC(C)=O)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 66.4Ų
3-Acetamido-4-(propan-2-yl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274017-0.25g |
3-acetamido-4-(propan-2-yl)benzoic acid |
2680701-95-3 | 95.0% | 0.25g |
$604.0 | 2025-03-19 | |
Enamine | EN300-28274017-10.0g |
3-acetamido-4-(propan-2-yl)benzoic acid |
2680701-95-3 | 95.0% | 10.0g |
$2823.0 | 2025-03-19 | |
Enamine | EN300-28274017-0.1g |
3-acetamido-4-(propan-2-yl)benzoic acid |
2680701-95-3 | 95.0% | 0.1g |
$578.0 | 2025-03-19 | |
Enamine | EN300-28274017-5.0g |
3-acetamido-4-(propan-2-yl)benzoic acid |
2680701-95-3 | 95.0% | 5.0g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-28274017-10g |
3-acetamido-4-(propan-2-yl)benzoic acid |
2680701-95-3 | 10g |
$2823.0 | 2023-09-09 | ||
Enamine | EN300-28274017-2.5g |
3-acetamido-4-(propan-2-yl)benzoic acid |
2680701-95-3 | 95.0% | 2.5g |
$1287.0 | 2025-03-19 | |
Enamine | EN300-28274017-0.05g |
3-acetamido-4-(propan-2-yl)benzoic acid |
2680701-95-3 | 95.0% | 0.05g |
$551.0 | 2025-03-19 | |
Enamine | EN300-28274017-0.5g |
3-acetamido-4-(propan-2-yl)benzoic acid |
2680701-95-3 | 95.0% | 0.5g |
$630.0 | 2025-03-19 | |
Enamine | EN300-28274017-1.0g |
3-acetamido-4-(propan-2-yl)benzoic acid |
2680701-95-3 | 95.0% | 1.0g |
$656.0 | 2025-03-19 | |
Enamine | EN300-28274017-5g |
3-acetamido-4-(propan-2-yl)benzoic acid |
2680701-95-3 | 5g |
$1903.0 | 2023-09-09 |
3-Acetamido-4-(propan-2-yl)benzoic acid 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
3-Acetamido-4-(propan-2-yl)benzoic acidに関する追加情報
3-Acetamido-4-(propan-2-yl)benzoic Acid: A Comprehensive Overview
3-Acetamido-4-(propan-2-yl)benzoic acid (CAS No. 2680701-95-3) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, with its unique structure, has garnered attention due to its potential applications in drug development and material science. In this article, we delve into the properties, synthesis, and recent advancements related to 3-acetamido-4-(propan-2-yl)benzoic acid, providing a comprehensive understanding of its role in contemporary research.
The molecular structure of 3-acetamido-4-(propan-2-yl)benzoic acid is characterized by a benzoic acid backbone with two substituents: an acetamido group at the 3-position and an isopropyl group at the 4-position. This configuration imparts unique chemical properties, making it a versatile molecule for various applications. Recent studies have highlighted its potential as a building block for more complex molecules, particularly in the synthesis of bioactive compounds.
One of the most notable aspects of 3-acetamido-4-(propan-2-yl)benzoic acid is its role in drug discovery. Researchers have explored its ability to act as a precursor for drugs targeting specific biological pathways. For instance, modifications to the acetamido and isopropyl groups have shown promise in enhancing bioavailability and pharmacokinetic profiles. These findings underscore the importance of this compound in medicinal chemistry.
From a synthetic perspective, the preparation of 3-acetamido-4-(propan-2-yl)benzoic acid involves multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yields. These improvements are critical for scaling up production, especially for industrial applications.
In addition to its pharmaceutical applications, 3-acetamido-4-(propan-2-yl)benzoic acid has shown potential in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination polymers and metal organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies.
Recent research has also focused on the environmental impact of 3-acetamido-4-(propan-2-yl)benzoic acid. Studies have evaluated its biodegradability and toxicity profiles, providing insights into its safety for human use and environmental sustainability. These studies are essential for regulatory compliance and ensuring responsible use of this compound.
In conclusion, 3-acetamido-4-(propan-2-yli benzoic acid) (CAS No. 2680701953) stands out as a versatile compound with diverse applications across multiple disciplines. Its role in drug discovery, material science, and sustainable chemistry highlights its significance in modern research. As advancements continue to emerge, this compound is poised to play an even greater role in shaping future innovations.
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